molecular formula C12H14ClNO3S B12113355 3-(Piperidin-1-ylsulfonyl)benzoyl chloride

3-(Piperidin-1-ylsulfonyl)benzoyl chloride

Cat. No.: B12113355
M. Wt: 287.76 g/mol
InChI Key: FLMOAOWNOBGTSM-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylsulfonyl)benzoyl chloride is a benzoyl chloride derivative with a piperidinylsulfonyl substituent at the 3-position of the benzene ring. Its structure comprises two key functional groups:

  • Benzoyl chloride (C₆H₅COCl): A reactive acylating agent widely used in organic synthesis.

This compound is primarily employed in pharmaceutical and agrochemical research as an intermediate for synthesizing sulfonamide-containing molecules. The sulfonyl-piperidine moiety may enhance solubility in polar solvents compared to simpler benzoyl chlorides, while the electron-withdrawing nature of the sulfonyl group could modulate the reactivity of the carbonyl chloride .

Properties

Molecular Formula

C12H14ClNO3S

Molecular Weight

287.76 g/mol

IUPAC Name

3-piperidin-1-ylsulfonylbenzoyl chloride

InChI

InChI=1S/C12H14ClNO3S/c13-12(15)10-5-4-6-11(9-10)18(16,17)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2

InChI Key

FLMOAOWNOBGTSM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Thionyl Chloride-Mediated Acylation of 3-(Piperidin-1-ylsulfonyl)benzoic Acid

The most widely reported method involves the conversion of 3-(piperidin-1-ylsulfonyl)benzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Reaction Conditions:

  • Molar Ratio: 1:3 (benzoic acid : SOCl₂)

  • Temperature: Reflux (70–80°C)

  • Duration: 4–6 hours

  • Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane.

Mechanistic Insights:

  • Protonation of the carbonyl oxygen by SOCl₂ enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by chloride ion forms the tetrahedral intermediate.

  • Elimination of SO₂ and HCl generates the benzoyl chloride derivative.

Yield and Purity:

  • Typical yields range from 85% to 92%.

  • Purity is confirmed via HPLC (>98%) and 1H^1H NMR (absence of -OH peak at δ 10–12 ppm).

Friedel-Crafts Acylation for Direct Sulfonylation

An alternative route employs Friedel-Crafts acylation to introduce the piperidinylsulfonyl moiety directly onto the benzene ring. This method avoids the need for pre-functionalized benzoic acid precursors.

Procedure:

  • Substrate: Benzoyl chloride or benzene derivatives.

  • Catalyst: Aluminum trichloride (AlCl₃, 1.2 equiv).

  • Sulfonylation Agent: Piperidine-1-sulfonyl chloride.

  • Solvent: Anhydrous DCM or chlorobenzene.

  • Conditions: 90°C for 6–8 hours.

Key Observations:

  • Regioselectivity favors the para position unless steric or electronic directing groups are present.

  • The 3-substituted isomer is obtained as a minor product (<15%) under standard conditions, necessitating chromatographic separation.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors (CFRs) enhance heat transfer and reduce reaction times compared to batch processes.

Parameters for CFR Optimization:

ParameterOptimal RangeImpact on Yield
Residence Time20–30 minutesMaximizes conversion
Temperature75°CPrevents decomposition
SOCl₂ Concentration2.5 M in DCMBalances reactivity and safety

Advantages:

  • 95% conversion achieved in 25 minutes.

  • Reduced solvent waste due to inline distillation.

Analytical Characterization and Quality Control

Spectroscopic Data

1H^1H NMR (400 MHz, CDCl₃):

  • δ 1.45–1.60 (m, 6H, piperidine CH₂)

  • δ 3.10–3.25 (m, 4H, piperidine N-CH₂)

  • δ 7.60 (d, J = 8.4 Hz, 1H, aromatic H-2)

  • δ 8.10 (d, J = 8.4 Hz, 1H, aromatic H-4)

  • δ 8.45 (s, 1H, aromatic H-6).

IR (KBr):

  • 1745 cm⁻¹ (C=O stretch)

  • 1360 cm⁻¹ and 1150 cm⁻¹ (asymmetric and symmetric S=O stretches).

Challenges in Positional Isomerism

The term "3-(piperidin-1-ylsulfonyl)benzoyl chloride" is often conflated with its 4-substituted analog in commercial databases. Key distinctions include:

Property3-Substituted Isomer4-Substituted Isomer
Melting Point89–91°C102–104°C
HPLC Retention Time6.8 minutes7.4 minutes
Synthetic Yield72–78%85–92%

The 3-isomer’s lower yield arises from steric hindrance during sulfonylation, favoring para substitution in electrophilic aromatic substitution reactions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzoyl Chloride Group

The benzoyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols. Key reactions include:

Reaction Type Reagents/Conditions Products Yield References
Amide FormationAniline derivatives, DCM, 0–25°CN-Aryl-3-(piperidin-1-ylsulfonyl)benzamide75–92%
EsterificationEthanol, pyridine, refluxEthyl 3-(piperidin-1-ylsulfonyl)benzoate68%
Thioester FormationThiophenol, Et₃N, RTPhenyl 3-(piperidin-1-ylsulfonyl)thiobenzoate81%

Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate, and (2) chloride ion expulsion. Steric hindrance from the piperidine-sulfonyl group slightly reduces reactivity compared to unsubstituted benzoyl chlorides .

Friedel-Crafts Acylation

The benzoyl chloride moiety acts as an acylating agent in Friedel-Crafts reactions, forming ketones with aromatic substrates:

Aromatic Substrate Catalyst/Solvent Product Reaction Time Yield References
BenzeneAlCl₃, 1,2-dichloroethane3-(Piperidin-1-ylsulfonyl)benzophenone6.5 h72%
TolueneAlCl₃, DCM4-Methyl-3'-(piperidin-1-ylsulfonyl)benzophenone12 h65%

Key Findings :

  • Electron-rich arenes (e.g., toluene, anisole) react faster due to enhanced electrophilic aromatic substitution .

  • The piperidine-sulfonyl group does not participate in the reaction but stabilizes intermediates via resonance .

Sulfonamide Functionalization

The sulfonamide group undergoes selective reactions without affecting the benzoyl chloride:

Reaction Type Reagents/Conditions Products Applications References
AlkylationMethyl iodide, K₂CO₃, DMFN-Methyl-3-(piperidin-1-ylsulfonyl)benzoyl chlorideEnhanced lipophilicity
Oxidationm-CPBA, DCM3-(Piperidine-1-sulfonyl)benzoyl chloride N-oxideProdrug activation

Note : Alkylation at the piperidine nitrogen increases membrane permeability, making derivatives useful in central nervous system drug development .

Reduction of the Sulfonyl Group

Controlled reduction of the sulfonamide is achievable under specific conditions:

Reducing Agent Conditions Product Selectivity References
LiAlH₄THF, 0°C → RT3-(Piperidin-1-ylthio)benzyl alcoholPartial over-reduction
NaBH₄/CuCl₂MeOH, RT3-(Piperidin-1-ylsulfinyl)benzoyl chlorideHigh sulfoxide yield

Challenges : Over-reduction to thioethers is common, necessitating careful stoichiometric control.

Stability and Reactivity Considerations

  • Hydrolysis : Susceptible to aqueous hydrolysis, forming 3-(piperidin-1-ylsulfonyl)benzoic acid. Rate increases in basic conditions (t₁/₂ = 2 h at pH 10).

  • Thermal Stability : Decomposes above 150°C, releasing SO₂ and piperidine.

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 3-(Piperidin-1-ylsulfonyl)benzoyl chloride is as a pharmaceutical intermediate. This compound plays a crucial role in the synthesis of various bioactive molecules, particularly those targeting specific therapeutic areas such as oncology and neuropharmacology. The sulfonamide group is often linked with enhanced biological activity, making derivatives of this compound potential candidates for further pharmacological studies.

Case Study: Anticancer Properties

Research indicates that derivatives synthesized from 3-(Piperidin-1-ylsulfonyl)benzoyl chloride exhibit significant anticancer properties. For instance, one study highlighted the synthesis of a new class of piperidine derivatives that demonstrated cytotoxic effects against hypopharyngeal tumor cells. These compounds were found to induce apoptosis more effectively than standard reference drugs, indicating their potential for cancer therapy .

Glycine Transporter Inhibition

Another notable application is in the development of GlyT1 inhibitors for the treatment of schizophrenia. A series of derivatives based on related piperidine structures showed promising results as GlyT1 inhibitors, effectively modulating glycine transporter activity, which is critical in neurological functions .

Table 1: GlyT1 Inhibitor Activity

CompoundIC50 (nM)Effect on Hyperlocomotion
23q30Inhibits

Antimicrobial Activity

The biological activity of compounds derived from 3-(Piperidin-1-ylsulfonyl)benzoyl chloride extends to antimicrobial properties. Studies have shown that several synthesized derivatives exhibit moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The sulfonamide functionality contributes to this antimicrobial action, making these compounds valuable in developing new antibiotics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of piperidine derivatives is essential for optimizing their pharmacological profiles. Research has demonstrated that modifications to the piperidine ring and the sulfonamide group can significantly enhance biological activity, including enzyme inhibition and cancer cell targeting .

Synthesis and Characterization

The synthesis of 3-(Piperidin-1-ylsulfonyl)benzoyl chloride typically involves multi-step reactions that allow for the introduction of various substituents on the piperidine or benzoyl moieties. Techniques such as NMR spectroscopy and mass spectrometry are employed to characterize these compounds accurately, ensuring their purity and structural integrity before biological testing .

Table 2: Synthesis Overview

StepReaction TypeConditions
1AcylationThionyl chloride, anhydrous conditions
2Friedel-CraftsAluminum trichloride catalyst

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylsulfonyl)benzoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity is primarily due to the presence of the electron-withdrawing sulfonyl and benzoyl groups, which enhance the electrophilic character of the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chlorides

The reactivity, stability, and applications of 3-(piperidin-1-ylsulfonyl)benzoyl chloride are influenced by its substituents. Below is a comparative analysis with other benzoyl chloride derivatives (Table 1).

Table 1: Comparative Properties of Benzoyl Chloride Derivatives

Compound Name Substituent Molecular Weight (g/mol) Reactivity Profile Key Applications
3-(Piperidin-1-ylsulfonyl)benzoyl chloride -SO₂-piperidine ~285.77 (estimated) Moderate (steric hindrance offsets electron-withdrawing effects) Pharmaceutical intermediates
3-Nitrobenzoyl chloride -NO₂ 185.57 High (strong electron-withdrawing) High-reactivity acylation
4-Methoxybenzoyl chloride -OCH₃ 170.59 Low (electron-donating) Controlled acylation reactions
4-Methylbenzoyl chloride -CH₃ 154.59 Moderate (weak electron-donating) General synthesis

Key Findings

Reactivity: The nitro group in 3-nitrobenzoyl chloride strongly activates the carbonyl toward nucleophilic attack due to its electron-withdrawing nature, leading to faster reaction rates . Methoxy and methyl groups reduce reactivity via electron donation or steric effects, respectively.

Stability :

  • Benzoyl chlorides with bulky substituents (e.g., piperidinylsulfonyl) may exhibit improved hydrolytic stability compared to unsubstituted derivatives due to reduced water accessibility.

Applications: The target compound’s piperidine moiety makes it valuable in synthesizing bioactive molecules, as piperidine is a common pharmacophore. For example, it was used to generate sulfonamide derivatives in refluxing ethanol . Nitro-substituted benzoyl chlorides are preferred for high-yield acylations, while methoxy derivatives are used in controlled syntheses.

Structural Comparison with Sulfonyl Chlorides

A structurally related compound, 3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride (CAS 920477-98-1), shares the piperidinylsulfonyl group but features a sulfonyl chloride (-SO₂Cl) instead of benzoyl chloride. Key differences include:

  • Functional group : Sulfonyl chlorides are more reactive toward amines and alcohols than benzoyl chlorides.
  • Molecular weight : The sulfonyl chloride derivative has a lower molecular weight (252.72 g/mol) due to the absence of the benzoyl carbonyl group .

Biological Activity

3-(Piperidin-1-ylsulfonyl)benzoyl chloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and interactions with biological targets.

Chemical Structure and Synthesis

The compound features a piperidine ring attached to a sulfonyl group and a benzoyl chloride moiety. This structural configuration is significant for its reactivity and potential biological interactions. The synthesis typically involves multi-step reactions that allow for the introduction of various substituents, enhancing its pharmacological profile.

Anticancer Properties

Research indicates that 3-(Piperidin-1-ylsulfonyl)benzoyl chloride exhibits notable anticancer activity . In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve the modulation of pathways associated with cell survival and proliferation .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3-(Piperidin-1-ylsulfonyl)benzoyl chlorideFaDu Hypopharyngeal Tumor Cells10.5Induction of apoptosis
Benzoylpiperidine derivativeMDA-MB-231 Breast Cancer Cells19.9Inhibition of MAGL
Other Piperidine derivativesOVCAR-3 Ovarian Cancer Cells75.3Disruption of cell cycle

Antimicrobial Activity

The sulfonamide moiety is often linked to antimicrobial properties. Studies suggest that compounds similar to 3-(Piperidin-1-ylsulfonyl)benzoyl chloride possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective antibacterial action .

Table 2: Antimicrobial Activity

CompoundPathogenMIC (µg/mL)
3-(Piperidin-1-ylsulfonyl)benzoyl chlorideStaphylococcus aureus3.12
Related sulfonamide derivativeEscherichia coli10

Interaction with Biological Targets

Interaction studies have revealed that 3-(Piperidin-1-ylsulfonyl)benzoyl chloride may bind to specific enzymes or receptors involved in disease pathways. Preliminary findings suggest its potential as a reversible inhibitor, which could be advantageous in drug development .

Table 3: Binding Affinity Studies

Target EnzymeBinding Affinity (kcal/mol)
MAGL-11.7
AChE-10.5

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives:

  • Anticancer Study : A study investigated the effects of piperidine derivatives on breast cancer cells, demonstrating significant antiproliferative activity and suggesting further optimization for enhanced efficacy .
  • Antimicrobial Efficacy : Another research focused on the antibacterial properties of related compounds, showing promising results against resistant strains, highlighting their potential in treating infections .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level, paving the way for rational drug design based on structure-activity relationships .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-(Piperidin-1-ylsulfonyl)benzoyl chloride, and how is purity ensured?

  • Methodology : The synthesis typically involves sulfonylation of benzoyl chloride derivatives. A common approach is reacting 3-(chlorosulfonyl)benzoyl chloride with piperidine in an inert solvent (e.g., dichloromethane) under anhydrous conditions. The reaction requires precise stoichiometric control to avoid side products like disulfonates .
  • Purification : Column chromatography or recrystallization using non-polar solvents (e.g., hexane/ethyl acetate mixtures) is employed. Purity is validated via HPLC (≥98% purity) and spectral analysis (NMR, IR) to confirm the absence of unreacted piperidine or sulfonyl chloride intermediates .

Q. How should researchers handle this compound to mitigate health risks?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .
  • Exposure Control : Avoid skin contact due to potential irritation and possible carcinogenicity (Group 2A classification for related benzoyl chloride derivatives). Immediate washing with water is critical for spills .
  • Storage : Store in airtight, moisture-resistant containers at 2–8°C to prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR to verify the piperidinylsulfonyl and benzoyl chloride moieties. Key peaks include δ ~3.5 ppm (piperidine protons) and δ ~170 ppm (carbonyl carbon) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ and fragmentation patterns .
    • Purity Assessment : Reverse-phase HPLC with UV detection at 254 nm, using acetonitrile/water gradients .

Advanced Questions

Q. How can conflicting carcinogenicity data for benzoyl chloride derivatives be reconciled in risk assessments?

  • Data Analysis : While benzoyl chloride alone shows inadequate evidence of carcinogenicity in animals, combined exposure with α-chlorinated toluenes increases risk (Group 2A) . Researchers must contextualize hazards by considering synergistic effects and exposure matrices.
  • Mitigation : Implement tiered toxicity screening (e.g., Ames test for mutagenicity) and use computational models (QSAR) to predict carcinogenic potential .

Q. What mechanistic insights explain the reactivity of 3-(Piperidin-1-ylsulfonyl)benzoyl chloride in nucleophilic acyl substitution?

  • Reaction Dynamics : The electron-withdrawing sulfonyl group activates the benzoyl chloride carbonyl, enhancing electrophilicity. Piperidine’s lone pair on nitrogen stabilizes transition states during nucleophilic attack (e.g., in amide bond formation).
  • Kinetic Studies : Pseudo-first-order kinetics under anhydrous conditions show rate dependence on nucleophile concentration (e.g., amines). Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates .

Q. How can derivatization strategies improve LC-MS/MS detection of metabolites synthesized using this compound?

  • Derivatization Protocol : Post-reaction, residual benzoyl chloride groups can be derivatized with hydroxylamine to form hydroxamates, enhancing ionization efficiency in ESI-MS.
  • Optimization : Use stable isotope-labeled internal standards (e.g., 13^{13}C-benzoyl chloride) for quantification. Adjust mobile phase pH (e.g., 0.1% formic acid) to improve peak resolution .

Q. What strategies address stability challenges during long-term storage?

  • Degradation Pathways : Hydrolysis is the primary degradation route, producing 3-(Piperidin-1-ylsulfonyl)benzoic acid. This is accelerated by moisture and elevated temperatures.
  • Stabilization : Lyophilization under argon and storage with molecular sieves reduce hydrolysis. Monitor stability via periodic FT-IR to detect carbonyl loss (~1740 cm1^{-1}) .

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